molecular formula C15H10N2O4 B1269703 1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid CAS No. 348125-25-7

1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid

Cat. No.: B1269703
CAS No.: 348125-25-7
M. Wt: 282.25 g/mol
InChI Key: SMHXCNFVPMENIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid is a heterocyclic compound with the molecular formula C15H10N2O4. This compound is characterized by the presence of a pyridine ring attached to an isoindoline core, which is further substituted with carboxylic acid and dioxo groups. It is used in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Safety and Hazards

For safety information and potential hazards associated with this compound, please refer to the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid typically involves the following steps:

    Formation of Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with amines.

    Introduction of Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the isoindoline core.

    Oxidation and Carboxylation: The final steps involve oxidation to introduce the dioxo groups and carboxylation to add the carboxylic acid functionality.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the dioxo groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring and isoindoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halides and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxo-2-(pyridin-2-ylmethyl)isoindoline-5-carboxylic acid
  • 1,3-Dioxo-2-(pyridin-4-ylmethyl)isoindoline-5-carboxylic acid
  • 1,3-Dioxo-2-(quinolin-3-ylmethyl)isoindoline-5-carboxylic acid

Uniqueness

1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid is unique due to the specific positioning of the pyridine ring, which influences its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-13-11-4-3-10(15(20)21)6-12(11)14(19)17(13)8-9-2-1-5-16-7-9/h1-7H,8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHXCNFVPMENIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355101
Record name 1,3-dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348125-25-7
Record name 1,3-dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.